molecular formula C20H20N4O2 B4796015 3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide

3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide

Cat. No.: B4796015
M. Wt: 348.4 g/mol
InChI Key: WWJRSKFKPCGSAX-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide is a chemical compound with potential applications in scientific research. This compound is a member of the acrylamide family and is known for its ability to interact with biological systems. In

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide is not fully understood. However, it is believed to interact with biological systems through the formation of covalent bonds with amino acid residues in proteins. This interaction can lead to changes in the conformation of the protein, which can affect its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is believed to have the potential to modulate the activity of enzymes and receptors, which can affect various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide in lab experiments is its ability to interact with biological systems in a specific manner. This can allow researchers to study the effects of small molecules on specific enzymes or receptors. However, a limitation of using this compound is its potential toxicity, which can affect the viability of cells or organisms used in experiments.

Future Directions

There are several future directions for research involving 3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide. One direction is to investigate its potential as a tool for studying the mechanisms of action of various drugs. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its ability to interact with biological systems in a specific manner makes it a valuable tool for studying the effects of small molecules on specific enzymes or receptors. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.

Scientific Research Applications

3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide has potential applications in scientific research, particularly in the field of biochemistry. This compound can be used to study the interaction between small molecules and biological systems, such as enzymes and receptors. It can also be used to investigate the mechanisms of action of various drugs and their effects on biological systems.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-15-6-5-7-16(12-15)13-24-14-21-20(23-24)22-19(25)11-10-17-8-3-4-9-18(17)26-2/h3-12,14H,13H2,1-2H3,(H,22,23,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJRSKFKPCGSAX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide
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3-(2-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]acrylamide

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